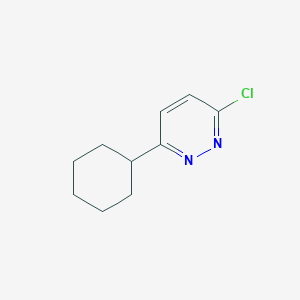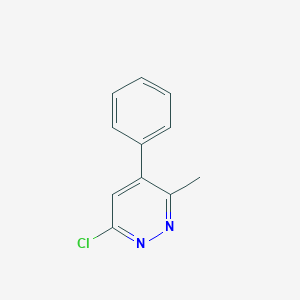
4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole hydrochloride
Descripción general
Descripción
4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole hydrochloride, also known as CMTPT, is a synthetic compound with a wide range of applications in scientific research. It has been used in a variety of research studies in the fields of biochemistry, physiology, and pharmacology. CMTPT has been found to have a number of biochemical and physiological effects, and it has been used to study the mechanism of action of certain drugs, as well as the effects of various drugs on the body.
Aplicaciones Científicas De Investigación
Synthesis and Base-Catalyzed Ring Transformation
One research application involves the synthesis and base-catalyzed ring transformation of related thiazole compounds. For instance, Sápi et al. (1997) studied the synthesis of 4-[(2RS,3SR)-3-hydroxy-1-(4-methoxyphenyl)-4-oxoazetidin-2-yl)]thiazol-2(3H)-one and its rearrangement under mild conditions, showcasing the structural prerequisites for type 1 → 7 ring transformations in β-lactams (Sápi et al., 1997).
Central Nervous System Penetrability
Rosen et al. (1990) synthesized a structurally novel series of selective serotonin-3 receptor antagonists, including a thiazole compound, demonstrating its effectiveness in penetrating the blood-brain barrier upon peripheral administration, making it useful for both in vitro and in vivo studies (Rosen et al., 1990).
Anti-Corrosion Potential
Chaitra et al. (2016) explored the anti-corrosion potential of newly synthesized thiazole hydrazones for mild steel in acid media. This study highlighted the effectiveness of these compounds as mixed-type inhibitors, showing potential for industrial applications (Chaitra et al., 2016).
Electrochemical Polymerization
Sayyah et al. (2006) conducted research on the electrochemical oxidative polymerization of a related thiazole compound. This study investigated various reaction parameters and characterized the obtained polymer films, contributing to the understanding of electropolymerization mechanisms (Sayyah et al., 2006).
Conformation and Tautomerism
Balti et al. (2016) analyzed the molecular conformations and tautomerism of methoxy-substituted arylthiazolinethiones, which are active pharmaceutical compounds. This study provides insights into the structural behavior of these compounds in different states (Balti et al., 2016).
Molecular Docking and Antimicrobial Activity
Viji et al. (2020) undertook a molecular docking study of a bioactive molecule containing a thiazole unit, demonstrating its potential antimicrobial activity. This study signifies the importance of thiazole compounds in pharmaceutical research (Viji et al., 2020).
Cardioprotective Activity
Drapak et al. (2019) synthesized thiazole derivatives and evaluated their cardioprotective activity. The study found that certain thiazole derivatives exhibited significant protective effects on the cardiovascular system, highlighting their potential therapeutic applications (Drapak et al., 2019).
Propiedades
IUPAC Name |
4-(chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNOS.ClH/c1-14-10-5-3-2-4-9(10)11-13-8(6-12)7-15-11;/h2-5,7H,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMCIICXALMZPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=CS2)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



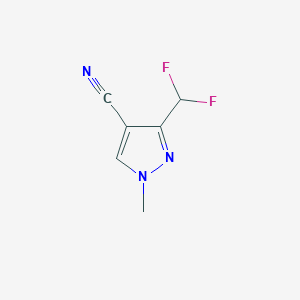

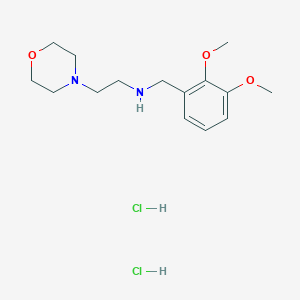

![2-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide hydrochloride](/img/structure/B3375002.png)
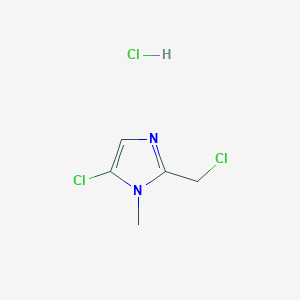
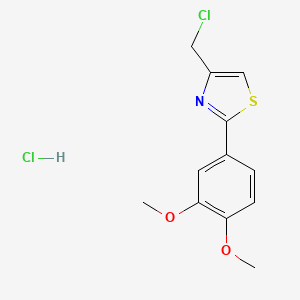
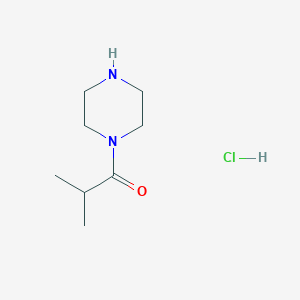
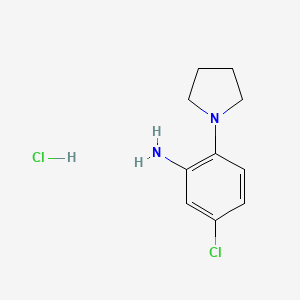
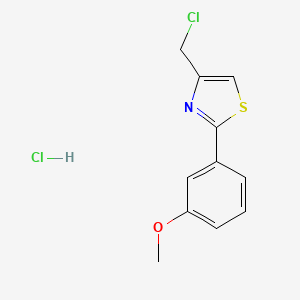

![2-Chloro-1-{4-[(4,5-dimethoxy-2-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B3375056.png)
